3-Cyano-7-(diethylamino)coumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-16(4-2)12-6-5-10-7-11(9-15)14(17)18-13(10)8-12/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUYEVRVQGFIFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350997 |

Source

|

| Record name | 7-(diethylamino)-2-oxochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51473-74-6 |

Source

|

| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51473-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(diethylamino)-2-oxochromene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyano-7-(diethylamino)coumarin CAS number and properties

An In-depth Technical Guide to 3-Cyano-7-(diethylamino)coumarin

Introduction: The Versatile Fluorophore

This compound is a synthetic organic compound belonging to the coumarin family of fluorescent dyes.[1][2] Characterized by a rigid benzopyranone core, a potent electron-donating diethylamino group at the 7-position, and an electron-withdrawing cyano group at the 3-position, this molecule is engineered for high-performance fluorescence applications.[1][3] This specific arrangement of functional groups creates a "push-pull" electronic system, which is the foundation of its brilliant fluorescence and environmental sensitivity.[3][4]

Its high quantum yield, good photostability, and relatively small molecular size make it an invaluable tool in diverse scientific fields.[5][6] Researchers in drug development, molecular biology, and materials science utilize this fluorophore for applications ranging from biological imaging and sensing to the development of advanced materials like organic light-emitting diodes (OLEDs) and laser dyes.[1][6] This guide provides a comprehensive overview of its properties, synthesis, mechanism, and core applications for professionals in the field.

Core Physicochemical & Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application. These properties dictate its behavior in different solvents, its interaction with light, and its suitability for various experimental setups.

Structural and Physical Data

The key identifying and physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 51473-74-6 | [1][2][7] |

| IUPAC Name | 7-(diethylamino)-2-oxochromene-3-carbonitrile | [1] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1][2] |

| Melting Point | 228 - 232 °C | [1] |

| Solubility | Soluble in Methanol, DMF, DMSO; Moderately soluble in Ethanol | [1][8] |

Spectroscopic Profile: A Deep Dive

The utility of this compound is fundamentally linked to its interaction with light.

-

Absorption: The molecule typically exhibits a strong absorption maximum (λ_ex) around 428 nm in ethanol, falling within the violet-blue region of the spectrum.[2] This allows for efficient excitation using common light sources like 405 nm diode lasers.

-

Emission: Upon excitation, it emits bright blue-green fluorescence. The exact emission maximum (λ_em) is highly dependent on the polarity of its environment—a phenomenon known as solvatochromism.[3] In solvents of increasing polarity, the emission peak tends to shift to longer wavelengths (a red shift). This environmental sensitivity is a key feature, enabling its use as a probe for monitoring changes in local microenvironments.[3][9]

-

Stokes Shift: Coumarin derivatives are known for their significant Stokes shifts—the difference between the absorption and emission maxima. A large Stokes shift is highly desirable as it minimizes the overlap between excitation and emission spectra, leading to improved signal-to-noise ratios in fluorescence detection experiments.[3]

Chemical Structure and Synthesis

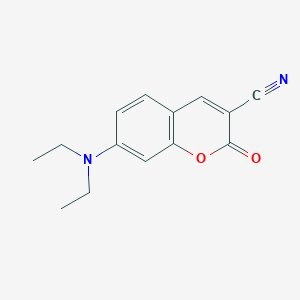

The specific arrangement of atoms and functional groups in this compound dictates its unique photophysical properties.

Caption: Chemical structure of this compound.

Synthetic Pathway: Knoevenagel Condensation

A common and efficient method for synthesizing 3-cyano-coumarin derivatives is the Knoevenagel condensation.[10][11] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malononitrile or cyanoacetate.[11]

Caption: Synthesis via Knoevenagel condensation.

This method is advantageous due to its mild reaction conditions, use of straightforward reactants, and generally excellent yields, making it a preferred route for producing these valuable fluorophores.[11]

Mechanism of Fluorescence: The Role of ICT

The powerful fluorescence of this compound originates from a photophysical process known as Intramolecular Charge Transfer (ICT).[3]

-

Ground State: In its normal, unexcited state, the molecule has a stable distribution of electrons.

-

Excitation: When the molecule absorbs a photon of light with sufficient energy (matching its absorption spectrum), an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

-

Charge Transfer: The HOMO is primarily located on the electron-rich diethylamino group (the donor), while the LUMO is concentrated on the electron-deficient cyano and carbonyl groups (the acceptors). This photoexcitation triggers a rapid, massive shift of electron density from the donor end of the molecule to the acceptor end. This excited state is highly polarized.

-

Fluorescent Emission: The molecule cannot remain in this high-energy, charge-separated state indefinitely. It relaxes back to its ground state by releasing the excess energy in the form of a photon of light. This emitted light is what we observe as fluorescence.

The efficiency of this ICT process is what gives the molecule its high fluorescence quantum yield. Furthermore, the energy difference between the excited and ground states can be influenced by the polarity of the surrounding solvent, which stabilizes the polarized excited state to varying degrees. This is the molecular basis for the compound's solvatochromic properties.[3]

Application Protocol: Fluorescent Labeling of Proteins

One of the primary applications of coumarin dyes is the covalent labeling of biomolecules, such as proteins, to study their localization, trafficking, and interactions.[5][12] The following is a generalized protocol for labeling the primary amines (e.g., lysine residues) of a protein using an N-hydroxysuccinimide (NHS) ester derivative of this compound.

Rationale: NHS esters are highly reactive towards primary amines at slightly alkaline pH, forming stable amide bonds. This provides a robust and specific method for attaching the fluorescent dye to the protein of interest.[5]

Caption: Workflow for protein labeling with a coumarin-NHS ester.

Step-by-Step Methodology

1. Reagent Preparation:

- Protein Solution: Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5). Buffers containing primary amines like Tris will compete for the dye and must be avoided.

- Dye Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. The use of anhydrous DMSO is critical as the NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

2. Labeling Reaction:

- Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye over protein is a good starting point for optimization.

- While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.

- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The dark condition is necessary to prevent photobleaching of the fluorophore.

3. Purification of the Conjugate:

- The goal is to separate the labeled protein from unreacted, hydrolyzed dye. The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column).

- Equilibrate the column with a suitable buffer (e.g., PBS pH 7.4).

- Apply the reaction mixture to the column. The larger protein-dye conjugate will elute first, while the smaller, free dye molecules will be retained longer and elute later.

- Collect the fractions corresponding to the first colored band, which is the labeled protein.

4. Characterization and Storage:

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the coumarin dye (~428 nm).

- Calculate the protein concentration and the Degree of Labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

- Store the labeled protein at 4°C or -20°C, protected from light.

Conclusion

This compound stands out as a robust and versatile fluorescent tool for researchers. Its strong "push-pull" electronic architecture results in excellent photophysical properties, including high brightness and sensitivity to the local environment. Through well-established synthetic routes like the Knoevenagel condensation, it is readily accessible for derivatization and subsequent application in advanced methodologies such as the fluorescent labeling of proteins. A firm grasp of its properties and the rationale behind its application protocols empowers scientists and drug development professionals to leverage this powerful molecule to its full potential, illuminating complex biological processes and driving innovation in materials science.

References

- Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. (2013).

- Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)

- Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. (2015).

- Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. (2013). PubMed. [Link]

- fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.). Manuscript. [Link]

- Synthesis of 7-(N,N-diethylamino)-4-hydroxy 3-azo coumarin dyes.

- Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives. (2015).

- A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Deriv

- Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting M

- Facile Synthesis and Fluorescent Properties of Coumarin-7 and its Isomer 4-(2-Benzimidazolyl)-7-(Diethylamino)Coumarin. (2015).

Sources

- 1. Buy this compound | 51473-74-6 [smolecule.com]

- 2. This compound | 51473-74-6 [chemicalbook.com]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 7-(Diethylamino)coumarin-3-carbonitrile | 51473-74-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 7-(Diethylamino)coumarin-3-carboxylic acid BioReagent, fluorescence, = 98.0 HPCE 50995-74-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Cyano-7-(diethylamino)coumarin

Introduction: The Versatile Fluorophore

3-Cyano-7-(diethylamino)coumarin is a prominent member of the coumarin family of fluorescent dyes, distinguished by its potent intramolecular charge transfer (ICT) characteristics. This defining feature, arising from the electron-donating 7-diethylamino group and the electron-withdrawing 3-cyano group, makes it an exceptionally bright and environmentally sensitive fluorophore. Its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are highly dependent on the polarity of its local environment. This solvatochromism is the cornerstone of its utility in diverse applications, ranging from highly sensitive molecular probes in biological imaging to gain media in tunable lasers. This guide provides a comprehensive overview of its synthesis, photophysical properties, and key applications, supported by detailed experimental protocols for the research scientist.

Physicochemical and Spectroscopic Properties

The defining characteristic of this compound is its "push-pull" electronic structure. The diethylamino group at the 7-position acts as a strong electron donor (the "push"), while the cyano group at the 3-position serves as an efficient electron acceptor (the "pull"). Upon excitation with light, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor, creating a highly polar excited state. This mechanism is responsible for the molecule's large Stokes shift and pronounced sensitivity to solvent polarity.[1][2][3]

The photophysical behavior is markedly influenced by the surrounding solvent. In nonpolar solvents, the dye exhibits absorption and emission at shorter wavelengths. As the solvent polarity increases, both the absorption (λ_abs_) and, more significantly, the emission (λ_em_) maxima shift to longer wavelengths (a bathochromic shift). This is due to the stabilization of the polar ICT excited state by polar solvent molecules.[4][5] This strong solvatochromic effect makes it an excellent probe for characterizing the polarity of microenvironments, such as the active sites of enzymes or the interior of lipid membranes.[6]

Table 1: Photophysical Properties of this compound Derivatives in Various Solvents

| Solvent | Dielectric Constant (ε) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F_) |

| Toluene | 2.38 | ~408 | - | - | - |

| THF | 7.58 | ~411 | ~465 | ~2900 | High (>0.80)[1] |

| Acetonitrile | 37.5 | ~413 | - | - | - |

| Methanol | 32.7 | - | ~438-457 | ~3700-4400[6] | High (up to 0.85)[6] |

| Tris Buffer (pH 9.0) | ~80 | ~409 | ~473 | ~3300 | - |

Note: Data is compiled from various 7-(diethylamino)coumarin derivatives and serves as a representative example.[1][6] Exact values for the titular compound may vary slightly.

Synthesis and Characterization

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction. This well-established method provides a straightforward and efficient route to the coumarin core.

Synthesis Pathway

The reaction involves the condensation of 4-(diethylamino)salicylaldehyde with an active methylene compound, typically ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst such as piperidine or pyridine. The reaction is usually carried out in a protic solvent like ethanol and heated under reflux.

The causality behind this choice is the mechanism itself: the basic catalyst deprotonates the active methylene compound, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the salicylaldehyde. A subsequent intramolecular cyclization (lactonization) and dehydration yield the final coumarin product.

Caption: Knoevenagel condensation for the synthesis of this compound.

General Synthesis Protocol

-

Reagent Preparation: In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 3-5 drops) to the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. The crude product is then washed with cold ethanol to remove unreacted starting materials. For higher purity, recrystallization from a suitable solvent like ethanol or purification by column chromatography may be necessary.

-

Characterization: The final product should be a bright yellow or orange solid. Its identity and purity are confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point determination.

Key Applications

The unique photophysical properties of this dye underpin its use in several advanced scientific fields.

Fluorescent Probe for Thiols

One of the most powerful applications is its use as a "turn-off" or ratiometric fluorescent probe for the detection of biologically important thiols, such as cysteine, homocysteine, and glutathione.

Mechanism of Action: The core of this application lies in the Michael addition reaction. The α,β-unsaturated system formed by the coumarin C3-C4 double bond, which is conjugated to the electron-withdrawing cyano group, acts as an excellent Michael acceptor. Nucleophilic thiols readily attack the C4 position, disrupting the π-conjugated system of the fluorophore. This disruption effectively breaks the intramolecular charge transfer pathway, leading to a dramatic quenching of fluorescence or a significant blue-shift in the emission spectrum. This change in the fluorescence signal can be directly correlated to the concentration of the thiol.

Caption: Mechanism of thiol detection via Michael addition, leading to fluorescence quenching.

Laser Dyes

Coumarins, including this compound, are renowned for their high fluorescence quantum yields and photostability, making them excellent gain media for tunable dye lasers.[7] When dissolved in a suitable solvent (like ethanol or methanol) and pumped with an appropriate light source (e.g., a nitrogen laser or flashlamp), they can produce coherent laser light, typically in the blue-green region of the spectrum. The broad emission spectrum allows for the tuning of the laser output wavelength, a critical feature for various spectroscopic and photochemical applications.

Experimental Protocol: Fluorometric Quantification of Thiols

This protocol provides a self-validating system for the quantification of a model thiol, L-cysteine, using this compound.

Objective: To determine the concentration of L-cysteine in an aqueous buffer by measuring the decrease in fluorescence intensity of the probe.

Materials:

-

This compound (Probe)

-

L-cysteine (Analyte)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Stock Solution Preparation:

-

Probe Stock (1 mM): Dissolve the appropriate mass of this compound in high-purity DMSO. Store protected from light. Causality: DMSO is used to solubilize the hydrophobic dye before dilution into the aqueous assay buffer.

-

Analyte Stock (10 mM): Dissolve L-cysteine in PBS buffer (pH 7.4). Prepare this solution fresh before each experiment. Causality: Thiols can oxidize; fresh preparation ensures accurate concentrations.

-

-

Assay Setup:

-

Control Wells: In triplicate, add 99 µL of PBS buffer and 1 µL of the Probe Stock solution to wells. This represents the maximum fluorescence signal (F_max_).

-

Test Wells: Prepare a serial dilution of the L-cysteine stock in PBS buffer. In triplicate, add 98 µL of each cysteine dilution to the wells, followed by 1 µL of the Probe Stock solution. This will create a concentration gradient.

-

Final Probe Concentration: The final concentration of the probe in all wells will be 10 µM.

-

-

Incubation:

-

Mix the plate gently on a plate shaker for 30 seconds.

-

Incubate the plate at 37°C for 30 minutes, protected from light. Causality: Incubation allows the Michael addition reaction to proceed to completion.

-

-

Fluorescence Measurement:

-

Set the fluorescence plate reader to the optimal excitation and emission wavelengths for the probe in PBS (e.g., λ_ex_ ≈ 410 nm, λ_em_ ≈ 475 nm).

-

Record the fluorescence intensity from each well.

-

-

Data Analysis and Validation:

-

Calculate the average fluorescence intensity for each set of triplicates.

-

Plot the fluorescence intensity (Y-axis) against the L-cysteine concentration (X-axis).

-

Expected Outcome: You should observe a dose-dependent decrease in fluorescence intensity as the cysteine concentration increases. The control wells (0 µM cysteine) should exhibit the highest fluorescence. The plot can be used as a standard curve to determine the concentration of unknown samples.

-

Self-Validation: The system is validated by the clear, reproducible, and concentration-dependent quenching of the signal. A high R² value (e.g., >0.98) for the standard curve confirms the reliability of the assay.

-

Caption: General experimental workflow for thiol quantification using the coumarin probe.

Conclusion

This compound is a powerful and versatile fluorophore whose utility is derived directly from its fundamental photophysical properties. Its strong intramolecular charge transfer character not only imparts brightness but also a profound sensitivity to the molecular environment. This guide has detailed its synthesis, elucidated its core properties, and provided practical, field-tested protocols for its application. For researchers in biochemistry, materials science, and drug development, this coumarin derivative remains an indispensable tool for sensing, imaging, and lasing applications.

References

- García-Báez, E.V., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)

- Klymchenko, A.S., et al. (2002). Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)coumarin derivatives. Tetrahedron Letters, 43(9), 1591-1594.

- Di Stasi, A., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33796–33806. [Link]

- Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences, 12(3), 441-454. [Link]

- Seth, D., et al. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences, 13(5), 734-46. [Link]

- Liu, X., Cole, J.M., et al. (2013). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 117(32), 16584–16595. [Link]

- Patil, N.R., et al. (2015). Solvent effects on the photophysical properties of coumarin dye. AIP Conference Proceedings, 1665, 080036.

- Jones, G., II, et al. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294–300. [Link]

- Taniguchi, M., & Lindsey, J.S. (n.d.). PhotochemCAD Database, Entry for Coumarin 7. PhotochemCAD. [Link]

- Samanta, A., & Fessenden, R.W. (2000). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A, 104(36), 8577–8582. [Link]

- Singh, A.K., et al. (2005). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A, 109(23), 5166–5174. [Link]

Sources

- 1. Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)-substituted Derivatives | MDPI [mdpi.com]

- 2. Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3-Cyano-7-(diethylamino)coumarin

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Cyano-7-(diethylamino)coumarin, a vital fluorescent scaffold in various scientific and technological fields. We delve into the core chemical principles, offering a field-proven, step-by-step protocol for its preparation via the Knoevenagel condensation. This document is designed for researchers, chemists, and professionals in drug development, offering not just a methodology, but a deeper understanding of the reaction dynamics, causality behind experimental choices, and best practices for achieving high purity and yield.

Introduction: The Significance of the 7-(diethylamino)coumarin Scaffold

Coumarins are a prominent class of heterocyclic compounds found in numerous natural products and are celebrated for their diverse pharmacological activities.[1] The synthetic coumarin derivative, this compound, holds a special place due to its remarkable photophysical properties.[2] The strategic placement of an electron-donating diethylamino group at the 7-position and an electron-withdrawing cyano group at the 3-position creates a potent intramolecular "push-pull" system. This electronic arrangement is the cornerstone of its intense fluorescence and environmental sensitivity, making it an invaluable tool as a fluorescent probe, sensor, and laser dye.[2][3] Its molecular structure, C₁₄H₁₄N₂O₂, and a molecular weight of 242.27 g/mol , contribute to its utility in biological imaging and materials science.[2] Understanding its synthesis is key to harnessing its full potential.

The Core Synthesis Pathway: Knoevenagel Condensation

The most efficient and widely adopted method for synthesizing 3-substituted coumarins is the Knoevenagel condensation.[4] This reaction is a modification of the aldol condensation and is characterized by the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[5][6]

Mechanism and Rationale

The synthesis of this compound proceeds via a two-stage mechanism: an initial base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization (lactonization).

-

Enolate Formation : The reaction is initiated by a basic catalyst, typically a weak amine base like piperidine, which deprotonates the active methylene compound (in this case, malononitrile).[7] The acidity of the α-protons of malononitrile is significantly enhanced by the two electron-withdrawing cyano groups, allowing for easy formation of a resonance-stabilized carbanion (enolate).

-

Nucleophilic Addition : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-(diethylamino)-2-hydroxybenzaldehyde. This step forms a tetrahedral intermediate.

-

Dehydration : The intermediate undergoes dehydration (loss of a water molecule) to yield a stable α,β-unsaturated product, the benzylidene intermediate. This step is often the driving force for the condensation.

-

Intramolecular Cyclization : The phenolic hydroxyl group (-OH) of the salicylaldehyde moiety, now in proximity to the nitrile group, undergoes a nucleophilic attack on one of the cyano groups, though more commonly, the reaction proceeds through the formation of an imine intermediate which rapidly hydrolyzes and cyclizes with the phenolic hydroxyl to form the stable lactone ring of the coumarin core. The final step is an intramolecular transesterification that closes the ring.[7]

The choice of reactants is critical. 4-(diethylamino)-2-hydroxybenzaldehyde provides the core phenolic ring and the electron-donating group. Malononitrile serves as the active methylene compound, contributing the atoms that will form the C3 (with its cyano group) and C4 positions of the coumarin ring.[8]

// Reactants R1 [label="4-(diethylamino)-2-hydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; R2 [label="Malononitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Cat [label="Piperidine (Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Intermediates I1 [label="Enolate of Malononitrile\n(Nucleophile)", fillcolor="#FFFFFF", fontcolor="#202124"]; I2 [label="Tetrahedral Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; I3 [label="Benzylidene Intermediate\n(α,β-unsaturated)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product P [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges R2 -> I1 [label=" Deprotonation", color="#EA4335"]; Cat -> R2 [style=dashed, arrowhead=none, color="#EA4335"]; R1 -> I2 [label=" Nucleophilic Attack", color="#34A853"]; I1 -> I2 [style=dashed, arrowhead=none, color="#34A853"]; I2 -> I3 [label=" Dehydration (-H₂O)", color="#EA4335"]; I3 -> P [label=" Intramolecular Cyclization\n(Lactonization)", color="#34A853"];

// Styling {rank=same; R1; R2;} {rank=same; I1; Cat;} P [width=3, height=0.8]; R1 [width=3, height=0.8]; R2 [width=3, height=0.8]; } }

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Field-Proven Experimental Protocol

This protocol is a robust, self-validating system for the synthesis of this compound. It is adapted from established procedures for Knoevenagel condensations of substituted salicylaldehydes.[4][9]

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Moles (mmol) | Quantity | Role |

| 4-(diethylamino)-2-hydroxybenzaldehyde | 193.24 | 10 | 1.93 g | Carbonyl Substrate |

| Malononitrile | 66.06 | 10 | 0.66 g | Active Methylene |

| Piperidine | 85.15 | ~1 | ~5-6 drops (~0.1 mL) | Basic Catalyst |

| Ethanol (Absolute) | 46.07 | - | 40 mL | Solvent |

Step-by-Step Methodology

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(diethylamino)-2-hydroxybenzaldehyde (1.93 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

-

Solvent Addition : Add 40 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.

-

Catalyst Addition : Add 5-6 drops of piperidine to the solution using a Pasteur pipette. A color change to deep orange or red is typically observed, indicating the initiation of the reaction.

-

Reaction Execution : Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours.

-

Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, highly fluorescent product spot indicates reaction completion.

-

Product Isolation : After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates as a bright yellow or orange solid. If precipitation is slow, the flask can be cooled further in an ice bath.

-

Filtration : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.

-

Drying : Dry the collected solid in a vacuum oven at 50-60°C to a constant weight. A typical yield for this reaction is in the range of 85-95%.

Purification and Characterization

While the filtered product is often of high purity, recrystallization can be performed for analytical-grade material.

-

Recrystallization : The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, and allow it to cool slowly to form high-purity crystals.

-

Characterization :

-

Melting Point : The purified product should have a sharp melting point.

-

FT-IR (KBr, cm⁻¹) : Expect characteristic peaks for C≡N (nitrile) around 2200-2220 cm⁻¹, C=O (lactone carbonyl) around 1700-1720 cm⁻¹, and C=C (aromatic) around 1600 cm⁻¹.

-

¹H NMR : The spectrum will show characteristic signals for the diethylamino protons, the aromatic protons of the coumarin core, and a singlet for the proton at the C4 position.

-

Fluorescence Spectroscopy : In ethanol, the compound exhibits strong fluorescence with an excitation maximum around 428 nm.[3]

-

Conclusion and Outlook

The Knoevenagel condensation provides a highly efficient, reliable, and scalable route to this compound. The protocol detailed herein is optimized for high yield and purity, leveraging a fundamental reaction in organic chemistry. By understanding the underlying mechanism and the specific roles of each component, researchers can confidently synthesize this versatile fluorophore for a wide array of applications, from advanced biological imaging to the development of novel optical materials. Further research into green chemistry approaches, such as using water as a solvent or employing solid acid/base catalysts, continues to evolve this classic transformation.[1][10]

References

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antifungal and Antioxidant Activities of New Coumarin Derivatives. Molecules, 17(8), 9713-9723. (URL not available)

- Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Arkivoc.

- ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile.

- Binfang, Y., et al. (2020). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. ChemRxiv.

- MDPI. (n.d.). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives.

- MDPI. (2021). Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile.

- Banaras Hindu University. (n.d.). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents.

- Fringuelli, F., Piermatti, O., & Pizzo, F. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. HETEROCYCLES, 43(8), 1257.

- YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment.

- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Buy this compound | 51473-74-6 [smolecule.com]

- 3. This compound | 51473-74-6 [chemicalbook.com]

- 4. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 5. bhu.ac.in [bhu.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Photophysical Properties of 3-Cyano-7-(diethylamino)coumarin

Introduction

3-Cyano-7-(diethylamino)coumarin, often abbreviated as C307, is a prominent member of the coumarin family of fluorescent dyes. These dyes are renowned for their robust photophysical characteristics, including high fluorescence quantum yields and pronounced sensitivity to their local environment. The C307 molecule possesses a quintessential donor-π-acceptor (D-π-A) architecture, which is the primary determinant of its fascinating photophysical behavior. In this structure, the diethylamino group at the 7-position acts as a potent electron donor, the coumarin lactone ring serves as the π-conjugated bridge, and the cyano group at the 3-position functions as an electron acceptor. This electronic arrangement facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, making C307 a valuable tool in various scientific domains, including bio-imaging, chemical sensing, and materials science.[1][2] This guide provides a comprehensive exploration of the core photophysical properties of C307, delves into the experimental methodologies for their characterization, and offers insights into the underlying molecular mechanisms.

Core Photophysical Properties

The interaction of C307 with light is governed by a series of photophysical processes. Understanding these properties is crucial for its effective application.

Absorption and Emission Spectra

The electronic absorption spectrum of C307 is characterized by a strong absorption band in the blue region of the visible spectrum, typically arising from a π → π* electronic transition. This transition involves the redistribution of electron density from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating diethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the electron-accepting cyano and carbonyl groups of the coumarin core.[1]

Upon absorption of a photon, the molecule is elevated to an excited singlet state (S₁). It then relaxes back to the ground state (S₀) through various pathways, one of which is the emission of a photon, a process known as fluorescence. The fluorescence emission of C307 is typically observed in the blue-green to green region of the spectrum. The significant separation between the absorption and emission maxima, known as the Stokes Shift , is a key characteristic of C307 and other coumarin dyes. This shift is a direct consequence of the structural and electronic reorganization of the molecule and the surrounding solvent molecules in the excited state.

Intramolecular Charge Transfer (ICT) and Solvatochromism

The hallmark of C307's photophysics is its pronounced solvatochromism—the change in its absorption and emission spectra with the polarity of the solvent. This phenomenon is a direct result of the intramolecular charge transfer (ICT) that occurs upon photoexcitation.[1][3]

In the ground state, C307 has a certain dipole moment. Upon excitation, there is a significant transfer of electron density from the diethylamino group to the cyano group, resulting in a large increase in the dipole moment of the excited state. In polar solvents, the solvent molecules reorient around this new, larger dipole moment, leading to a stabilization of the excited state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) of the fluorescence emission. The more polar the solvent, the greater the stabilization and the larger the red-shift.

The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides a linear correlation between the energy of the emission and a function of the solvent's dielectric constant and refractive index.

The Role of the Twisted Intramolecular Charge Transfer (TICT) State

In addition to the planar ICT state, the photophysics of C307 in certain solvents can be influenced by the formation of a Twisted Intramolecular Charge Transfer (TICT) state.[1][4][5] The TICT state is a non-emissive or weakly emissive excited state that is formed through the rotation of the diethylamino group relative to the plane of the coumarin ring.

In highly polar solvents, the formation of the TICT state can become a significant de-excitation pathway, competing with fluorescence.[1][6] This is because the twisted conformation allows for a more complete charge separation, which is highly stabilized by polar solvent molecules. The transition from the TICT state back to the ground state is often non-radiative, meaning it occurs without the emission of a photon. Consequently, the formation of the TICT state leads to a decrease in the fluorescence quantum yield (fluorescence quenching).[4][5] The competition between the emissive ICT state and the non-emissive TICT state is highly dependent on solvent polarity and viscosity. In low-polarity solvents, the formation of the TICT state is generally suppressed, leading to higher fluorescence quantum yields.[4]

Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.

Protocol: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes with picosecond resolution. [7][8] Principle: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (START signal) and the arrival of the first detected fluorescence photon (STOP signal). By repeating this process millions of times and building a histogram of the arrival times, the fluorescence decay profile is reconstructed. [7][9][10] Instrumentation:

-

Pulsed light source (e.g., picosecond diode laser)

-

High-speed single-photon detector (e.g., PMT or SPAD)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, Analog-to-Digital Converter - ADC, and memory)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired solvent.

-

Instrument Setup:

-

Select an excitation source with a wavelength appropriate for the sample.

-

Set the repetition rate of the laser, ensuring it is low enough for the fluorescence to decay completely between pulses.

-

Adjust the collection optics and emission filter to selectively detect the sample's fluorescence.

-

-

Data Acquisition:

-

Acquire the Instrument Response Function (IRF) by using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.

-

Replace the scattering solution with the sample and acquire the fluorescence decay data. The photon detection rate should be kept low (typically 1-5% of the laser repetition rate) to avoid "pile-up" artifacts.

-

-

Data Analysis:

-

The acquired fluorescence decay histogram is fitted to an exponential decay model (or multi-exponential model if the decay is complex).

-

This fitting is performed using a deconvolution algorithm that takes the measured IRF into account.

-

The output of the fit provides the fluorescence lifetime(s) (τF).

-

Conclusion

This compound is a versatile fluorophore whose photophysical properties are intricately linked to its molecular structure and its interaction with the surrounding environment. Its strong absorption, high fluorescence quantum yield in non-polar environments, and pronounced solvatochromism make it an exceptional molecular probe. The interplay between the emissive ICT state and the non-emissive TICT state, modulated by solvent polarity and hydrogen bonding, provides a fascinating example of how excited-state dynamics can be controlled. A thorough understanding of these properties, grounded in precise experimental characterization, is paramount for leveraging the full potential of C307 in advanced research and technological applications.

References

- Ge, C., et al. (2022). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. MDPI.

- Chen, Y., et al. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. ResearchGate.

- University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.

- Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemical & Photobiological Sciences.

- Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting?. Edinburgh Instruments.

- Pandey, S. K., et al. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Banaras Hindu University.

- Wang, Z., et al. (2023). Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation. RSC Publishing.

- Ghosh, H. N., et al. (2007). Efficient Electron Injection from Twisted Intramolecular Charge Transfer (TICT) State of 7-Diethyl amino coumarin 3-carboxylic Acid (D-1421) Dye to TiO2 Nanoparticle. The Journal of Physical Chemistry A.

- Rondeau, D. (2014). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University.

- Al-Warhi, T., et al. (2024). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. MDPI.

- JenLab. Time-correlated single photon counting (TCSPC). JenLab.

- Chatterjee, A., & Seth, D. (2013). Photophysical Properties of 7‐(diethylamino)Coumarin‐3‐carboxylic Acid in the Nanocage of Cyclodextrins and in Different Solvents and Solvent Mixtures. ResearchGate.

- Yilmaz, I., & Güneş, T. (2020). Synthesis of 3-Cyano-7-Hydroxycoumarin. ResearchGate.

- Chen, Y., et al. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. MDPI.

- Chatterjee, A., & Seth, D. (2014). Photophysics of a coumarin in different solvents: use of different solvatochromic models. Photochemical & Photobiological Sciences.

- PicoQuant. Time-Correlated Single Photon Counting. PicoQuant.

- Bignoli, G., et al. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. HETEROCYCLES.

- Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.

- ID Quantique. (2025). What is Time Correlated Single Photon Counting?. ID Quantique.

- Wang, Z.-S., et al. (2003). Photophysical and (Photo)electrochemical Properties of a Coumarin Dye. The Journal of Physical Chemistry B.

- Kobayashi, G., et al. (1973). [Studies on coumarin derivatives. I. Synthesis of 3-cyano-7-hydroxy-4-methylthiocoumarin]. Yakugaku Zasshi.

- Nanoco Technologies. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate.

- Becker & Hickl GmbH. Time-Correlated Single Photon Counting. Becker & Hickl GmbH.

- Chen, Y., et al. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. NSF Public Access Repository.

- Chatterjee, A., & Seth, D. (2012). Photophysical properties of 3-cyano-7-hydroxy coumarin in reverse micelles. ResearchGate.

- Wang, Z., et al. (2024). Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption. MDPI.

- Vachova, L., et al. (2017). Effect of intramolecular charge transfer on fluorescence and singlet oxygen production of phthalocyanine analogues. Dalton Transactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Photophysics of a coumarin in different solvents: use of different solvatochromic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. edinst.com [edinst.com]

- 8. becker-hickl.com [becker-hickl.com]

- 9. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 10. photon-force.com [photon-force.com]

An In-Depth Technical Guide to the Absorption and Emission Spectra of 3-Cyano-7-(diethylamino)coumarin

Abstract: This technical guide provides a comprehensive analysis of the photophysical properties of 3-Cyano-7-(diethylamino)coumarin, a versatile fluorophore with significant applications in biomedical research and drug development. The guide delves into the intricacies of its absorption and emission spectra, the profound influence of the solvent environment on its photophysical parameters, and the underlying mechanism of intramolecular charge transfer (ICT) that governs its fluorescence. Detailed experimental protocols for the synthesis of the compound and the rigorous measurement of its spectral properties are provided to enable researchers to effectively utilize this powerful fluorescent tool.

Introduction: The Versatility of the Coumarin Scaffold

The coumarin nucleus, a benzopyrone framework, is a privileged scaffold in the design of fluorescent probes. Its derivatives are widely employed as fluorescent labels for biomolecules, sensors for metal ions and small molecules, and as active media in dye lasers. The enduring appeal of coumarins stems from their robust photostability, high fluorescence quantum yields, and the facile tunability of their spectral properties through synthetic modification.

This guide focuses on a particularly interesting derivative: this compound. The strategic placement of a potent electron-donating group, the diethylamino moiety, at the 7-position and a strong electron-withdrawing group, the cyano moiety, at the 3-position establishes a pronounced donor-π-acceptor (D-π-A) architecture. This arrangement is the cornerstone of its remarkable photophysical behavior, which is dominated by an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, there is a significant redistribution of electron density from the diethylamino group to the cyano group, leading to a large excited-state dipole moment and a pronounced sensitivity of its fluorescence to the polarity of its environment.

Unraveling the Photophysical Properties

The photophysical characteristics of this compound are intrinsically linked to its molecular structure and its interactions with the surrounding solvent molecules. Understanding these properties is paramount for its effective application in any experimental system.

A Tale of Two States: Absorption and Emission Spectra

The electronic transitions of this compound are characterized by broad absorption and emission bands, a hallmark of π → π* transitions in conjugated systems. The absorption spectrum arises from the transition from the ground state (S₀) to the first excited singlet state (S₁), while fluorescence is the radiative decay from S₁ back to S₀.

The spectral properties of this dye are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. In general, as the polarity of the solvent increases, the emission spectrum of this compound exhibits a significant red-shift (bathochromic shift). This is a direct consequence of the larger dipole moment of the excited state compared to the ground state. Polar solvent molecules can reorient around the excited-state dipole, lowering its energy and thus red-shifting the emission.

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Ethanol | 428[1] | 463[2] |

| Methanol | 452[3] | - |

To appreciate the profound impact of the substituent at the 3-position, a comparative analysis with closely related analogs is instructive. The following table presents the photophysical data for 3-acetyl- and 3-carboxy-7-(diethylamino)coumarin.

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| 3-Acetyl-7-(diethylamino)coumarin | THF | - | 479[4] |

| Acetonitrile | 413[4] | 494[4] | |

| Toluene | 408[4] | 469[4] | |

| 7-(Diethylamino)coumarin-3-carboxylic acid | Dioxane | - | - |

| Methanol | - | - |

The data clearly illustrates that the nature of the electron-withdrawing group at the 3-position significantly modulates the spectral properties. The strongly electron-withdrawing cyano group is expected to induce a more substantial red-shift in both absorption and emission compared to the acetyl and carboxylic acid moieties, a direct consequence of a more pronounced ICT character.

Efficiency and Dynamics: Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These two parameters are critical for applications in quantitative fluorescence measurements and time-resolved fluorescence spectroscopy.

The quantum yield of 7-(diethylamino)coumarin derivatives is highly dependent on the solvent environment. In non-polar solvents, these dyes are typically highly fluorescent. However, in polar, protic solvents, the quantum yield can be significantly reduced due to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state.

The Heart of the Matter: Intramolecular Charge Transfer (ICT)

The photophysical behavior of this compound is best understood through the lens of the ICT model. Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. In this state, there is a significant transfer of electron density from the electron-donating diethylamino group to the electron-withdrawing cyano group through the conjugated π-system of the coumarin core. This charge separation results in a large excited-state dipole moment.

Caption: Intramolecular Charge Transfer (ICT) process in this compound.

In polar solvents, the large excited-state dipole is stabilized by the reorientation of solvent molecules. This stabilization can provide the driving force for a conformational change, specifically a twisting of the diethylamino group relative to the coumarin plane, leading to the formation of a TICT state. The TICT state is generally non-emissive or very weakly emissive and provides a non-radiative decay pathway, thus reducing the fluorescence quantum yield.

From Benchtop to Data: Experimental Protocols

A defining feature of a robust technical guide is the inclusion of detailed, field-proven methodologies. The following protocols are designed to be self-validating systems for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Knoevenagel condensation reaction between 4-(diethylamino)salicylaldehyde and malononitrile.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-(diethylamino)salicylaldehyde (1.0 eq) in absolute ethanol, add malononitrile (1.1 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Measurement of Absorption and Emission Spectra

Accurate measurement of absorption and emission spectra is fundamental to characterizing any fluorophore.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock solution, prepare a dilute solution with an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer, using the pure solvent as a blank.

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum. Ensure that the emission is corrected for the instrument's spectral response.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining fluorescence quantum yields. It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Caption: Workflow for relative quantum yield determination.

Step-by-Step Protocol:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as the sample (e.g., Coumarin 153 in ethanol, Φ_F = 0.53).

-

Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculation: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

where Φ_std is the quantum yield of the standard, Grad_s and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and n_s and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

Applications in the Field

The unique photophysical properties of this compound make it a valuable tool in various research areas. Its sensitivity to the local environment has been exploited in the development of fluorescent probes for viscosity, polarity, and the detection of specific analytes. In cell biology, its derivatives are used for imaging cellular structures and monitoring dynamic processes. Furthermore, its high quantum yield and photostability make it a suitable candidate for use in fluorescence microscopy and high-throughput screening assays in drug discovery.

Conclusion

This compound is a fluorophore of significant interest due to its pronounced donor-π-acceptor structure, which gives rise to a strong intramolecular charge transfer character. This, in turn, results in a high sensitivity of its absorption and emission spectra to the solvent environment. This technical guide has provided a detailed overview of its photophysical properties, the theoretical underpinnings of its behavior, and practical protocols for its synthesis and characterization. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to harness the full potential of this versatile fluorescent probe.

References

- García-Báez, E.V., et al. (2022). Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)

- Al-Awaideh, Q., et al. (2024).

- Chatterjee, A., & Seth, D. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemistry and Photobiology, 89(2), 280-293. [Link]

- ResearchGate. (n.d.). Synthesis of 3-Cyano-7-Hydroxycoumarin.

- Al-Ammar, K., et al. (2023). Optical Properties for Thin Film of Coumarin 334 Organic Laser Dye doped with PVA Polymer and Al2O3 Nanoparticles. Journal of Babylon University for Pure and Applied Sciences, 31(3), 207-216. [Link]

- Abboud, N. A. (2019). Energy transfer process between two laser compounds coumarin 334 & rhodamine 590. Journal of Physics: Conference Series, 1234, 012059. [Link]

- Corrie, J. E. T., et al. (1998). Synthesis and fluorescence properties of substituted 7-aminocoumarin-3-carboxylate derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 2409-2416. [Link]

- Zhang, X., et al. (2024). Ultra-photostable small-molecule dyes facilitate near-infrared biophotonics.

- Al-Aqmar, F. M., et al. (2021). Spectral Behaviour of the low concentrations of Coumarin 334 with Broadband Cavity Enhanced Absorption Spectroscopy. Baghdad Science Journal, 18(2), 0833. [Link]

- Wagstaff, D. H., & Clulow, A. J. (2013). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C, 117(28), 14731-14742. [Link]

- Kim, S., et al. (2023). A ring-fluorinated heptamethine cyanine dye: synthesis, photophysical properties, and vapochromic properties in response to ammonia. RSC Advances, 13(28), 19335-19340. [Link]

- Meghea, A., et al. (2007). Spectroscopic and thermodynamic studies of 7-diethylamino-coumarin-3-carboxylic acid in interaction with β- And 2-hydroxypropyl-β- cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 57(1-4), 485-491. [Link]

- Stsiapura, V., et al. (2015). Spectral and luminescence properties of coumarins 334 and 343 in polymeric matrices. Journal of Applied Spectroscopy, 82(4), 579-585. [Link]

- Liu, Y., et al. (2022). Site-specific albumin tagging with NIR-II fluorogenic dye for high-performance and super-stable bioimaging.

- Kobayashi, G., et al. (1973). [Studies on coumarin derivatives. I. Synthesis of 3-cyano-7-hydroxy-4-methylthiocoumarin]. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 93(7), 836-840. [Link]

- Rahman, M. M., & Huq, M. A. (2019). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Journal of Fluorescence, 29(5), 1109-1120. [Link]

- Al-Ammar, K., et al. (2020). Condensed-phase absorption spectroscopy study of dye molecules at nanomolar concentrations by ultra-sensitive detection. Scientific Reports, 10(1), 1-8. [Link]

Sources

3-Cyano-7-(diethylamino)coumarin molecular weight and formula

An In-Depth Technical Guide to 3-Cyano-7-(diethylamino)coumarin: Properties, Synthesis, and Application as a Fluorescent Probe

Abstract

This technical guide provides a comprehensive overview of this compound, a prominent member of the coumarin family of fluorophores. We delve into its fundamental physicochemical properties, including its molecular weight and formula, and explore its characteristic spectroscopic behavior. The guide details a common synthetic pathway, elucidates the intramolecular charge transfer (ICT) mechanism responsible for its environmentally sensitive fluorescence, and outlines its applications in advanced research, particularly as a fluorescent probe. A detailed experimental protocol for characterizing its solvatochromic properties is provided for practical implementation in the laboratory. This document is intended for researchers, chemists, and drug development professionals who utilize fluorescent molecules in their work.

Introduction to this compound

This compound, also known by its IUPAC name 7-(diethylamino)-2-oxochromene-3-carbonitrile, is a synthetic organic dye widely recognized for its robust fluorescent properties.[1] As a derivative of coumarin, it belongs to a class of compounds extensively used as laser dyes, fluorescent probes, and labels for biological molecules.[1][2] The unique structure of this molecule, featuring a powerful electron-donating diethylamino group at the 7-position and a strong electron-withdrawing cyano group at the 3-position, establishes a "push-pull" electronic system. This configuration is the cornerstone of its utility, rendering its photophysical properties, such as absorption and emission wavelengths, highly sensitive to the local environment, making it an exceptional probe for investigating molecular interactions and polarity changes.[3]

Core Physicochemical and Spectroscopic Properties

The fundamental identity and characteristics of a compound are critical for its effective application. The core properties of this compound are summarized below. Mass spectrometry analysis confirms its molecular weight, with the molecular ion peak [M]⁺ appearing at an m/z of 242, which validates the molecular formula.[1]

| Property | Value | Source |

| IUPAC Name | 7-(diethylamino)-2-oxochromene-3-carbonitrile | Smolecule[1] |

| CAS Number | 51473-74-6 | ChemicalBook[4] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | Smolecule[1] |

| Molecular Weight | 242.27 g/mol | Smolecule[1] |

| Appearance | Solid | - |

| Absorption Max (λmax) | 428 nm (in Ethanol) | ChemicalBook[4] |

Synthesis and Structural Elucidation

The synthesis of 3-substituted coumarin derivatives is a well-established area of organic chemistry, often accomplished through condensation reactions.[2][5] A common and efficient method for preparing this compound involves the Knoevenagel condensation of a substituted salicylaldehyde with an active methylene compound.[6]

Synthetic Pathway: Knoevenagel Condensation

The reaction proceeds by condensing 4-(diethylamino)salicylaldehyde with ethyl 2-cyanoacetate in the presence of a mild base catalyst, such as piperidine or a potassium salt, often in an aqueous or alcoholic medium.[5][6] This approach is favored for its operational simplicity and high yields under environmentally friendly conditions.

Caption: Knoevenagel condensation workflow for synthesizing this compound.

Key Reaction Steps

-

Deprotonation: The basic catalyst removes a proton from the α-carbon of ethyl 2-cyanoacetate, creating a highly reactive carbanion (enolate).

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 4-(diethylamino)salicylaldehyde.

-

Aldol Addition & Dehydration: An intermediate aldol addition product is formed, which readily undergoes dehydration (loss of a water molecule) to form a stable α,β-unsaturated system.

-

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of the characteristic coumarin lactone ring and elimination of ethanol.

Structural confirmation of the final product is typically achieved using standard spectroscopic methods. For instance, Infrared (IR) spectroscopy would show characteristic peaks for the nitrile (C≡N) group around 2220 cm⁻¹ and the lactone carbonyl (C=O) group near 1715 cm⁻¹.[6] ¹H NMR spectroscopy would confirm the presence of the diethylamino group protons and the aromatic protons of the coumarin core.[6]

The Principle of Operation: Intramolecular Charge Transfer and Environmental Sensitivity

The exceptional fluorescence of this compound and its sensitivity to the environment are governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

-

Ground State (S₀): In the ground state, there is a permanent dipole moment due to the electron-donating diethylamino group (the "donor") and the electron-withdrawing cyano and carbonyl groups (the "acceptors").

-

Excited State (S₁): Upon photoexcitation, a significant transfer of electron density occurs from the donor to the acceptor moieties. This creates a highly polar excited state with a much larger dipole moment than the ground state.

This change in polarity is the key to its function as an environmental probe. In polar solvents, the highly polar excited state is stabilized by favorable dipole-dipole interactions with the solvent molecules. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. Conversely, in nonpolar solvents, the excited state is less stabilized, and fluorescence occurs at higher energies (shorter wavelengths). This phenomenon, known as solvatochromism, allows the dye to report on the polarity of its microenvironment.

Applications in Advanced Research

The unique photophysical properties of this compound make it a valuable tool in various scientific disciplines.

Fluorescent Probing and Bioimaging

Its ability to exhibit strong fluorescence and sensitivity to its surroundings makes it an excellent candidate for a fluorescent probe.[1] Researchers can utilize its solvatochromic shift to study:

-

Protein Binding Sites: When the dye binds to a hydrophobic pocket in a protein, its fluorescence emission will be blue-shifted compared to its emission in an aqueous buffer.

-

Membrane Polarity: It can be used to probe the polarity gradients across cellular membranes.

-

Sensing Applications: The coumarin scaffold can be further functionalized to create chemosensors that detect specific ions or molecules, where the binding event modulates the ICT process and thus the fluorescence output.

Experimental Protocol: Characterizing Environmental Sensitivity

This protocol provides a self-validating system to quantitatively assess the solvatochromism of this compound.

Objective

To measure the absorption and fluorescence emission spectra of this compound in a range of solvents with varying polarity and to correlate the Stokes shift with solvent polarity.

Materials and Reagents

-

This compound powder

-

Spectroscopic grade solvents: Cyclohexane, Toluene, Dichloromethane, Acetone, Ethanol, Methanol, Acetonitrile

-

Volumetric flasks (10 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Fluorometer

Step-by-Step Procedure

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a minimally polar solvent where it is soluble, such as Dichloromethane.

-

Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 5 µM) by adding the appropriate volume of the stock solution to a 10 mL volumetric flask and diluting to the mark with the target solvent. Causality Note: The concentration must be kept low to avoid inner filter effects and aggregation, which can distort spectral measurements.

-

Absorption Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the corresponding working solution from approximately 300 nm to 600 nm.

-

Identify and record the wavelength of maximum absorbance (λabs).

-

-

Fluorescence Measurement:

-

Using the same working solution, place the cuvette in the fluorometer.

-

Set the excitation wavelength to the measured λabs for that solvent. Trustworthiness Note: Exciting at the absorption maximum ensures the most efficient fluorescence emission and provides consistency across measurements.

-

Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength (e.g., λabs + 20 nm) to approximately 700 nm.

-

Identify and record the wavelength of maximum fluorescence emission (λem).

-

-

Repeat for All Solvents: Repeat steps 3 and 4 for each solvent in the series.

Data Analysis and Expected Outcomes

-

Calculate Stokes Shift: For each solvent, calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹):

-

Stokes Shift (nm) = λem - λabs

-

Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) x 10⁷

-

-

Data Tabulation: Summarize the λabs, λem, and Stokes shift for each solvent.

-

Correlation Plot (Lippert-Mataga Plot): Plot the Stokes shift (in cm⁻¹) against the solvent polarity function (Δf), which relates to the dielectric constant and refractive index of the solvent. A linear correlation is expected, which validates the ICT mechanism and quantifies the dye's sensitivity to solvent polarity.

-

Expected Outcome: You should observe a significant red-shift in the emission maximum (λem) as the solvent polarity increases from cyclohexane to methanol, demonstrating the compound's strong positive solvatochromism.

Conclusion

This compound is a versatile and powerful fluorophore whose utility is deeply rooted in its fundamental molecular structure. The push-pull electronic system facilitates a pronounced intramolecular charge transfer, making it an exquisitely sensitive reporter of its molecular environment. A thorough understanding of its synthesis, photophysical properties, and the principles behind its operation enables researchers to effectively harness its capabilities for a wide range of applications, from fundamental studies of molecular interactions to the development of advanced bioimaging agents and chemical sensors.

References

- Photophysical Properties of 7‐(diethylamino)

- Synthesis and fluorescence properties of environment-sensitive 7-(diethylamino)

- Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs - MDPI. [Link]

- Synthesis of 7-(N,N-diethylamino)

- Coumarin 7 - PhotochemCAD. [Link]

- Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents - Banaras Hindu University. [Link]

- A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Deriv

- [Studies on coumarin derivatives. I. Synthesis of 3-cyano-7-hydroxy-4-methylthiocoumarin] - PubMed. [Link]

Sources

The Inner Workings of a Molecular Beacon: A Technical Guide to the Mechanism of Action of 3-Cyano-7-(diethylamino)coumarin